molecular formula C20H13ClN2OS B11234801 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B11234801
M. Wt: 364.8 g/mol
InChI Key: NKJQDYHZZJASBM-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds that consist of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride under specific conditions. For instance, the reaction can be carried out in ethanol as a solvent at 50°C for 1 hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells. Additionally, the compound may interact with other molecular pathways, contributing to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its diverse biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H13ClN2OS

Molecular Weight

364.8 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C20H13ClN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24)

InChI Key

NKJQDYHZZJASBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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